1,1-Bis(4-fluorophenyl)-1-methylsilanol

概要

説明

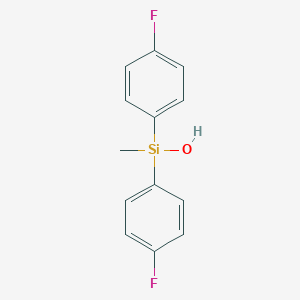

1,1-Bis(4-fluorophenyl)-1-methylsilanol is an organosilicon compound characterized by the presence of two 4-fluorophenyl groups and a methylsilanol group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-fluorophenyl)-1-methylsilanol typically involves the reaction of 4-fluorophenylmagnesium bromide with methyltrichlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:

2C6H4F-MgBr+CH3SiCl3→(C6H4F)2Si(CH3)OH+2MgBrCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

1,1-Bis(4-fluorophenyl)-1-methylsilanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the silanol group to a silane.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Siloxanes and silanols.

Reduction: Silanes.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Chemistry

- Precursor for Advanced Materials : 1,1-Bis(4-fluorophenyl)-1-methylsilanol is utilized as a precursor in the synthesis of polymers and resins. Its unique structure allows for modifications that enhance material properties such as thermal stability and mechanical strength.

Biology

- Drug Delivery Systems : The compound's biocompatibility makes it a candidate for drug delivery applications. Its silanol group can form hydrogen bonds with biological molecules, facilitating the transport of therapeutic agents within biological systems.

Medicine

- Pharmaceutical Intermediate : It has been explored as an intermediate in the synthesis of pharmaceuticals, particularly in developing compounds with enhanced efficacy and reduced side effects. Its role in drug formulation is significant due to its stability and reactivity.

Industry

- High-Performance Materials : In industrial applications, this compound is used in producing coatings and adhesives that require high durability and resistance to environmental factors. Its fluorinated structure contributes to its performance in harsh conditions.

Case Study 1: Polymer Synthesis

A study demonstrated the use of this compound in synthesizing a novel polymer blend that exhibited improved thermal stability compared to traditional polymers. The incorporation of this silanol compound enhanced the mechanical properties and thermal degradation temperature significantly.

Case Study 2: Drug Delivery Mechanism

Research on drug delivery systems utilizing this compound showed promising results in enhancing the bioavailability of poorly soluble drugs. The silanol group facilitated interactions with cellular membranes, improving drug absorption rates.

作用機序

The mechanism of action of 1,1-Bis(4-fluorophenyl)-1-methylsilanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorophenyl groups can interact with hydrophobic regions of proteins and membranes, affecting their activity.

類似化合物との比較

Similar Compounds

- 1,1-Bis(4-chlorophenyl)-1-methylsilanol

- 1,1-Bis(4-methylphenyl)-1-methylsilanol

- 1,1-Bis(4-methoxyphenyl)-1-methylsilanol

Uniqueness

1,1-Bis(4-fluorophenyl)-1-methylsilanol is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other similar compounds. The fluorine atoms increase the compound’s stability and influence its interactions with other molecules, making it particularly useful in applications requiring high performance and durability.

生物活性

1,1-Bis(4-fluorophenyl)-1-methylsilanol is a silanol derivative with significant biological activity, particularly in the context of its use as a fungicide and its interactions with various biological systems. This compound is structurally related to other silane compounds and has been studied for its potential effects on human health and the environment.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a silicon atom bonded to two fluorophenyl groups and a hydroxymethyl group, which is crucial for its biological activity.

Antifungal Properties

This compound exhibits broad-spectrum antifungal activity. It functions primarily as a sterol biosynthesis inhibitor , which disrupts the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is similar to that of other triazole fungicides, making it effective against various fungal pathogens including Ascomycetes, Basidiomycetes, and Deuteromycetes .

Table 1: Efficacy Against Fungal Pathogens

| Pathogen | Activity Level |

|---|---|

| Aspergillus niger | High |

| Candida albicans | Moderate |

| Fusarium oxysporum | High |

| Botrytis cinerea | Moderate |

Toxicological Studies

Toxicological assessments have indicated that exposure to this compound can lead to various health effects. In long-term studies on dogs, it was observed that the compound caused lymphoid hyperplasia and hepatotoxicity at certain doses. The No Observed Adverse Effect Level (NOAEL) was determined to be 25 ppm based on hepatotoxicity findings .

Table 2: Toxicological Findings in Animal Studies

| Study Duration | Observed Effects | NOAEL (ppm) |

|---|---|---|

| 90 days | Lymphoid hyperplasia | 25 |

| 1 year | Hepatocellular hypertrophy | 200 |

| 18 months | Increased liver tumors | 1000 |

Metabolism and Excretion

The metabolism of this compound involves cleavage at the triazole ring and subsequent formation of various metabolites. Notably, the major metabolites identified include bis(4-fluorophenyl)methylsilanol and bis(4-fluorophenyl)methylsilyl methanol. These metabolites are excreted primarily through urine and feces .

Case Study 1: Efficacy in Agriculture

In agricultural applications, this compound has been utilized as a curative and preventative fungicide. Field trials demonstrated its effectiveness in controlling apple scab and powdery mildew, showcasing its potential for enhancing crop yields while managing fungal diseases .

Case Study 2: Environmental Impact

A study assessing the environmental impact of this compound highlighted its moderate persistence in soil and water systems. The degradation half-life was found to range between 63 to 240 days under field conditions, indicating a need for careful management to mitigate potential ecological risks .

特性

IUPAC Name |

bis(4-fluorophenyl)-hydroxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2OSi/c1-17(16,12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYDPFLJJBFJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905110 | |

| Record name | 1,1-Bis(4-fluorophenyl)-1-methylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156162-13-9 | |

| Record name | 1,1-Bis(4-fluorophenyl)-1-methylsilanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156162139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(4-fluorophenyl)-1-methylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-BIS(4-FLUOROPHENYL)-1-METHYLSILANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OHD6NU8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。